molecular formula C22H37NO3 B310933 N-(2,5-dimethoxyphenyl)tetradecanamide

N-(2,5-dimethoxyphenyl)tetradecanamide

Cat. No.: B310933
M. Wt: 363.5 g/mol
InChI Key: VZAQRKAXDHWBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethoxyphenyl)tetradecanamide is a synthetic amide derivative characterized by a tetradecanoyl (14-carbon) chain linked to a 2,5-dimethoxyaniline moiety. The 2,5-dimethoxy substituents on the aromatic ring likely influence electronic and steric characteristics, while the long alkyl chain may enhance lipophilicity, impacting solubility and biological interactions . Such compounds are typically synthesized via amide coupling reactions, as seen in , where benzoyl chloride reacts with amines under controlled conditions .

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)tetradecanamide

InChI

InChI=1S/C22H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(24)23-20-18-19(25-2)16-17-21(20)26-3/h16-18H,4-15H2,1-3H3,(H,23,24)

InChI Key

VZAQRKAXDHWBQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Features a 3,4-dimethoxy-substituted aromatic ring attached to a benzamide via an ethyl linker.
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with 2,6-diethyl substituents. The steric hindrance from the diethyl groups and the chloroacetamide moiety contrasts with the linear tetradecanoyl chain in the target compound, suggesting divergent applications (herbicidal vs.

Acyl Chain Length and Lipophilicity

  • Benzamide Derivatives (e.g., Rip-B) : Shorter acyl chains (benzoyl) result in lower molecular weights (~300 g/mol) and reduced lipophilicity, favoring solubility in polar solvents.

Functional Group Diversity

  • Thiazole- and Hydrazide-Containing Analogs (): Compounds like 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide incorporate heterocyclic and hydrazide groups, enabling hydrogen bonding and π-π interactions absent in the target compound. Such differences may influence biological activity profiles (e.g., antimicrobial vs. surfactant properties) .

Structural and Property Comparison Table

Compound Name Aromatic Substituents Acyl/Functional Group Molecular Weight (g/mol) Key Properties/Applications
N-(2,5-Dimethoxyphenyl)tetradecanamide 2,5-dimethoxy Tetradecanamide ~405 High lipophilicity, potential surfactant/pharmacological use
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-dimethoxy Benzamide + ethyl linker ~315 Moderate solubility, research tool in neuropharmacology
Alachlor 2,6-diethyl Chloroacetamide ~269 Herbicide, inhibits plant cell division
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide 2,5-dimethyl + thiazole Hydrazide + thiazole ~484 Antimicrobial activity, heterocyclic interactions

Research Findings and Implications

  • Synthetic Methods: The target compound can likely be synthesized via a Schotten-Baumann reaction, analogous to Rip-B’s synthesis using tetradecanoyl chloride and 2,5-dimethoxyaniline .
  • Crystallographic Data : While details a sulfonamide analog, N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide, its crystal structure (R factor = 0.040) reveals planar aromatic systems and hydrogen-bonding networks, suggesting similar stability for the tetradecanamide derivative .
  • Biological Relevance: Long-chain amides often exhibit surfactant or membrane-disrupting properties. The 2,5-dimethoxy group may confer antioxidant activity, as seen in related phenolic compounds .

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